N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit collagen synthesis in various models by inactivating hepatic stellate cells, which are mainly responsible for collagen synthesis in liver fibrosis .
Result of Action
Compounds with similar structures have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and pyridine substituents through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine moieties can be replaced or modified.
Common Reagents and Conditions
Oxidation: TBHP in solvents like toluene or ethyl acetate.
Reduction: Hydrogen gas or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Pyrazinamide derivatives: These compounds are used in tuberculosis treatment and have structural similarities.
Uniqueness
N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N,N,6-trimethyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-14-12-16(21(2)3)20-17(19-14)23-10-8-22(9-11-23)13-15-6-4-5-7-18-15/h4-7,12H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORQTPMKKSKUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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